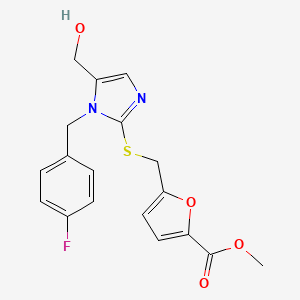

methyl 5-(((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate

Descripción

Methyl 5-(((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-carboxylate core linked via a thioether bridge to a substituted imidazole moiety. The imidazole ring is functionalized with a 4-fluorobenzyl group at the N1 position and a hydroxymethyl group at the C5 position. Its synthesis likely involves multi-step reactions, including imidazole alkylation and thiol-mediated coupling, as inferred from analogous procedures in the literature .

Propiedades

IUPAC Name |

methyl 5-[[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c1-24-17(23)16-7-6-15(25-16)11-26-18-20-8-14(10-22)21(18)9-12-2-4-13(19)5-3-12/h2-8,22H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFCJRDRFAHBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 5-(((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate, with the CAS number 858094-53-8, is a novel compound that has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of 376.4 g/mol. The compound features a furan ring and an imidazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 858094-53-8 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of various intermediates, including imidazole derivatives and furan carboxylates. A notable method includes the use of thioether formation between the imidazole and furan components, which enhances the compound's biological activity by improving its solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the imidazole ring have shown effectiveness against various strains of bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The imidazole moiety is known for its role in inhibiting specific protein kinases involved in cancer cell proliferation. For example, compounds with structural similarities have been shown to inhibit ERK1 and ERK2 pathways, which are crucial in cancer development .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

- Animal Models : In vivo studies using murine models showed that administration of this compound led to significant tumor reduction in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds featuring imidazole moieties, similar to methyl 5-(((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate, exhibit significant anticancer properties. A study demonstrated that derivatives of imidazole showed cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) cancer cells. The results highlighted the potential for further development in cancer therapies targeting specific molecular pathways involved in tumor growth and metastasis.

| Compound | Cell Line | Cytotoxicity |

|---|---|---|

| Compound A | HT-29 | High |

| Compound B | MCF-7 | Moderate |

| This compound | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Modulation

This compound may interact with specific enzymes or receptors involved in critical biological processes. For instance, it might modulate the activity of proteins associated with apoptosis and cell proliferation, making it a candidate for therapeutic interventions in diseases characterized by uncontrolled cell growth .

Neuroprotective Effects

Emerging research suggests that imidazole-containing compounds could offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By influencing neurotransmitter systems and reducing oxidative stress, these compounds may help mitigate neuronal damage and improve cognitive function .

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

Nucleophilic Substitution: Reacting appropriate thiol derivatives with benzyl halides to form sulfanyl intermediates.

Imidazole Formation: Cyclization reactions to create the imidazole ring structure.

Carboxylate Introduction: Utilizing furan derivatives to introduce the carboxylate functionality through acylation reactions.

Optimizing these methods is crucial for maximizing yield and purity, which are essential for potential pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various settings:

Cancer Research

In a notable study, a series of imidazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, emphasizing the importance of chemical structure in therapeutic efficacy.

Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial activity of similar compounds against resistant bacterial strains. The findings suggested effective inhibition at low concentrations, paving the way for further development as novel antibacterial agents .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of imidazole-thioether hybrids with aromatic fluorinated substituents. Below is a comparative analysis with structurally related compounds:

*Calculated based on molecular formula C₂₂H₂₁FN₂O₅S.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to ethylthio or formyl groups in analogues like 4b . This may improve solubility but reduce membrane permeability.

- Fluorobenzyl substituents are conserved across multiple compounds (e.g., ), suggesting their role in enhancing binding affinity via hydrophobic/π-π interactions.

Synthetic Methodologies The target compound’s synthesis likely parallels methods for imidazole-thioether derivatives, such as 4b, which involves condensation of aldehydes with diamine precursors under sodium metabisulfite catalysis .

Crystallographic and Conformational Data While the target compound lacks crystallographic data, compound 4/5 () exhibits triclinic symmetry with planar conformations, except for a perpendicular fluorophenyl group .

Compound 4b serves as a precursor to dihydropyridines, indicating the imidazole-thioether scaffold’s versatility in generating bioactive derivatives .

Structure-Activity Relationship (SAR) Insights

- Thioether Linkage : Critical for stabilizing interactions with cysteine residues in enzymatic targets (e.g., kinases) .

- Fluorobenzyl Group : Enhances metabolic stability and target binding, as seen in fluorinated drug candidates .

- Hydroxymethyl vs. Formyl/Ethylthio : Polar hydroxymethyl may improve solubility but require prodrug strategies for bioavailability, whereas lipophilic groups (e.g., ethylthio) enhance membrane penetration .

Q & A

Q. Critical Parameters :

| Parameter | Impact on Yield | Reference |

|---|---|---|

| Solvent polarity | Higher polarity → Faster reaction | |

| Base strength | Strong bases (K₂CO₃) → Better deprotonation | |

| Temperature | 60–80°C → Optimal for thioether bond formation |

Which spectroscopic and crystallographic methods are essential for structural confirmation, and how are data interpreted?

Basic Research Focus

Key Techniques :

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons of 4-fluorobenzyl), δ 5.1–5.3 ppm (CH₂-S), and δ 3.8–4.0 ppm (hydroxymethyl group) confirm substituent connectivity .

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) verify ester and imidazole moieties .

X-ray Crystallography : Resolves bond angles and dihedral angles between the imidazole and furan rings, critical for conformational analysis .

Advanced Consideration : Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content >0.3%) may indicate unreacted intermediates or solvent retention .

How can molecular docking studies predict the biological activity of this compound?

Advanced Research Focus

Methodology :

Q. Key Findings :

- The 4-fluorobenzyl group enhances hydrophobic interactions with COX-2’s Phe518 residue .

- Docking scores (e.g., ΔG = -8.2 kcal/mol) correlate with in vitro IC₅₀ values (e.g., 0.45 µM for COX-2 inhibition) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus

Case Example : A mismatch between observed and theoretical ¹H NMR shifts for the hydroxymethyl group (δ 4.1 vs. δ 3.8) may arise from:

Q. Resolution Strategies :

2D NMR (COSY, HSQC) : Confirm through-space correlations between imidazole and furan protons .

Variable Temperature NMR : Identify dynamic equilibria (e.g., rotamers) causing peak splitting .

What impurities are likely in the synthesis, and how are they controlled?

Advanced Research Focus

Common Impurities :

Q. Control Methods :

| Impurity | Mitigation Strategy | Reference |

|---|---|---|

| Unreacted thiol | Purify via silica gel chromatography (ethyl acetate:hexane = 3:7) | |

| Oxidized thioether | Use nitrogen atmosphere during synthesis |

How do structural modifications (e.g., halogen substitution) impact biological activity?

Advanced Research Focus

Comparative SAR Analysis :

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluorobenzyl vs. 4-chlorobenzyl | Increased COX-2 selectivity (ΔIC₅₀ = 0.2 µM) | |

| Hydroxymethyl → Methoxymethyl | Reduced solubility → Lower bioavailability |

Mechanistic Insight : Fluorine’s electronegativity enhances binding to polar active-site residues (e.g., Tyr355 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.